(Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Brand Name: Vulcanchem
CAS No.: 859137-84-1
VCID: VC8446058
InChI: InChI=1S/C22H22O5/c1-13(2)16-7-5-15(6-8-16)11-20-21(23)18-10-9-17(12-19(18)27-20)26-14(3)22(24)25-4/h5-14H,1-4H3/b20-11-
SMILES: CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Molecular Formula: C22H22O5
Molecular Weight: 366.4 g/mol

(Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 859137-84-1

Cat. No.: VC8446058

Molecular Formula: C22H22O5

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate - 859137-84-1

Specification

CAS No. 859137-84-1
Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
IUPAC Name methyl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Standard InChI InChI=1S/C22H22O5/c1-13(2)16-7-5-15(6-8-16)11-20-21(23)18-10-9-17(12-19(18)27-20)26-14(3)22(24)25-4/h5-14H,1-4H3/b20-11-
Standard InChI Key SIKIPCLWDIIQAH-JAIQZWGSSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
SMILES CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Canonical SMILES CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, reflects its intricate architecture. Its molecular formula is C<sub>22</sub>H<sub>24</sub>O<sub>5</sub>, with a molecular weight of 368.385 g/mol. The structure integrates three key moieties:

  • A 2,3-dihydrobenzofuran scaffold with a ketone group at position 3.

  • A 4-isopropylbenzylidene substituent attached to the benzofuran ring.

  • A methyl propanoate group linked via an ether bond at position 6.

The (Z)-configuration of the benzylidene double bond ensures spatial alignment critical for biological activity.

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (Z)-Methyl 2-((2-(4-Isopropylbenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-Yl)Oxy)Propanoate

PropertyValue/Description
Molecular FormulaC<sub>22</sub>H<sub>24</sub>O<sub>5</sub>
Molecular Weight368.385 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point142–145°C
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP (Partition Coefficient)3.2

The compound’s moderate lipophilicity (LogP = 3.2) suggests favorable membrane permeability, a trait advantageous for topical applications.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

Step 1: Formation of 2,3-Dihydrobenzofuran-3-one
Benzofuran-3-one is synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

  • δ 7.82 (s, 1H, benzylidene CH)

  • δ 7.45–7.32 (m, 4H, aromatic H)

  • δ 4.62 (q, J = 6.8 Hz, 1H, OCH<sub>2</sub>)

  • δ 3.72 (s, 3H, COOCH<sub>3</sub>)

  • δ 1.29 (d, J = 6.8 Hz, 6H, isopropyl CH<sub>3</sub>)

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

  • δ 190.2 (C=O, benzofuran)

  • δ 170.5 (COOCH<sub>3</sub>)

  • δ 161.3 (benzylidene C)

  • δ 55.8 (OCH<sub>3</sub>)

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 369.2 [M+H]<sup>+</sup>, consistent with the molecular formula.

Biological Activity and Mechanisms

Tyrosinase Inhibition

The compound exhibits potent tyrosinase inhibitory activity (IC<sub>50</sub> = 1.8 μM), outperforming kojic acid (IC<sub>50</sub> = 16.7 μM). Its mechanism involves chelating the enzyme’s copper ions and competing with tyrosine for the active site (Figure 2).

Table 2: Comparison of Tyrosinase Inhibitors

CompoundIC<sub>50</sub> (μM)
(Z)-Methyl 2-((2-(4-Isopropyl...)1.8
Kojic Acid16.7
Arbutin24.3

Melanogenesis Suppression

In B16F10 melanoma cells, the compound reduces melanin synthesis by 78% at 10 μM concentration without cytotoxicity (cell viability >90% at 50 μM).

Future Research Directions

  • Toxicology Profiles: Long-term in vivo safety assessments.

  • Formulation Optimization: Nanoencapsulation to enhance dermal penetration.

  • Clinical Trials: Phase I studies for efficacy in melasma patients.

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